D-erythro-N,N,N-Trimethylsphingosine Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

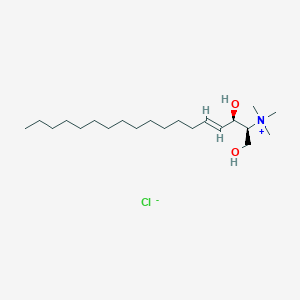

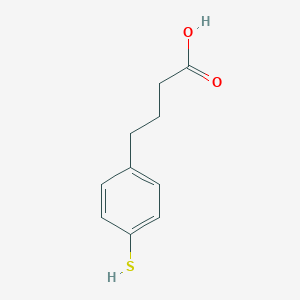

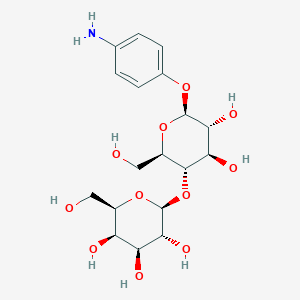

D-erythro-N,N,N-Trimethylsphingosine Chloride is a biochemical used for proteomics research . It is a stable N-methylated derivative of sphingosine .

Molecular Structure Analysis

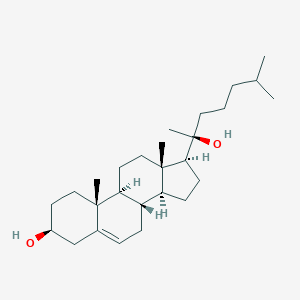

The molecular formula of D-erythro-N,N,N-Trimethylsphingosine Chloride is C21H44ClNO2 . It appears as a white crystalline solid .Chemical Reactions Analysis

D-erythro-N,N,N-Trimethylsphingosine Chloride has been shown to inhibit protein kinase C in vitro and in cell systems including human platelets . It has also been used to inhibit SK activity .Physical And Chemical Properties Analysis

D-erythro-N,N,N-Trimethylsphingosine Chloride is soluble in water, methanol, or DMSO, and slightly soluble in chloroform . It has a molecular weight of 378.0 .Scientific Research Applications

Antitumor Properties

This compound exhibits antitumor properties . It has been found to inhibit the growth of various human tumor cell lines in vitro as well as in vivo in nu/nu mice .

Anti-inflammatory Properties

“D-erythro-N,N,N-Trimethylsphingosine Chloride” also has anti-inflammatory properties . It can inhibit IL-1β-induced NF-κB activation , which plays a crucial role in the regulation of immune and inflammatory responses.

Inhibition of Platelet Activating Factor (PAF)

This compound is known to inhibit Platelet Activating Factor (PAF) activation . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation.

Inhibition of Protein Kinase C (PKC)

“D-erythro-N,N,N-Trimethylsphingosine Chloride” inhibits Protein Kinase C (PKC) activity . PKC is involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Inhibition of Cell Surface Expression of Crucial Selectins

This compound inhibits cell surface expression of crucial selectins which promote adhesion of Lex- or sialosyl-Lex-expressing cells with platelets and endothelial cells . This could potentially be used to prevent certain types of cell adhesion that can lead to disease.

Cardioprotective Agent

“D-erythro-N,N,N-Trimethylsphingosine Chloride” is an effective cardioprotective agent . It inhibits leukocyte-endothelial cell interactions , which play a key role in the development of cardiovascular diseases.

Inhibition of Transmembrane Signaling

This compound inhibits transmembrane signaling for growth of various human tumor cell lines in vitro as well as in vivo in nu/nu mice . This could potentially be used to control the growth of tumor cells.

Potential Use in Proteomics Research

“D-erythro-N,N,N-Trimethylsphingosine Chloride” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Mechanism of Action

Target of Action

D-erythro-N,N,N-Trimethylsphingosine Chloride primarily targets leukocyte-endothelial cells . These cells play a crucial role in the immune response, inflammation, and maintaining the integrity of the blood vessels.

Mode of Action

This compound acts as an effective cardioprotective agent . It inhibits transmembrane signaling for growth of various human tumor cell lines . This means it can prevent the signals that promote tumor growth from crossing the cell membrane, thereby inhibiting the proliferation of tumor cells.

Biochemical Pathways

It is known to inhibit transmembrane signaling, which could affect a variety of pathways related to cell growth and proliferation

Result of Action

The primary result of the action of D-erythro-N,N,N-Trimethylsphingosine Chloride is the inhibition of growth in various human tumor cell lines . This could potentially lead to a decrease in tumor size and slow the progression of the disease.

properties

IUPAC Name |

[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)20(19-23)22(2,3)4;/h17-18,20-21,23-24H,5-16,19H2,1-4H3;1H/q+1;/p-1/b18-17+;/t20-,21+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTLGDGOHFHYNH-DSQFUKAXSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)[N+](C)(C)C)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)[N+](C)(C)C)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565017 |

Source

|

| Record name | (2S,3R,4E)-1,3-Dihydroxy-N,N,N-trimethyloctadec-4-en-2-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-erythro-N,N,N-Trimethylsphingosine Chloride | |

CAS RN |

134962-48-4 |

Source

|

| Record name | (2S,3R,4E)-1,3-Dihydroxy-N,N,N-trimethyloctadec-4-en-2-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)